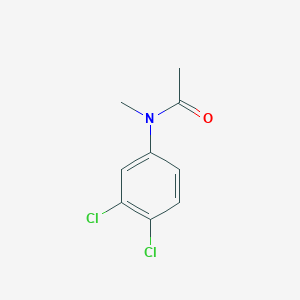

N-(3,4-Dichlorophenyl)-N-methylacetamide

Description

N-(3,4-Dichlorophenyl)-N-methylacetamide (CAS: 40233-28-1) is a substituted acetamide featuring a dichlorinated phenyl ring and an N-methyl group. This compound belongs to a broader class of chloroacetamides, which are structurally characterized by an acetamide backbone with halogenated aromatic substituents.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6(13)12(2)7-3-4-8(10)9(11)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFPPQNQHFTETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605790 | |

| Record name | N-(3,4-Dichlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40233-28-1 | |

| Record name | N-(3,4-Dichlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3,4-Dichlorophenyl)-N-methylacetamide typically begins with 3,4-dichloroaniline and acetic anhydride.

Reaction Conditions: The reaction involves the acetylation of 3,4-dichloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Purification: The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,4-Dichlorophenyl)-N-methylacetamide can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of N-(3,4-dichlorophenyl)-N-methylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of N-(3,4-dichlorophenyl)-N-methylamine.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: N-(3,4-Dichlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: this compound has potential applications in the development of pharmaceuticals. It is explored for its activity against certain diseases and conditions.

Industry: In the agricultural industry, this compound is investigated for its herbicidal properties. It may be used to control the growth of unwanted plants.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Research

Several N-substituted acetamides, colloquially termed "U-drugs," share structural similarities with N-(3,4-Dichlorophenyl)-N-methylacetamide. These compounds, developed by the Upjohn Company, exhibit variations in substituents that influence their opioid receptor affinities:

Key Insight: The presence of a dimethylamino-cyclohexyl group in U-47700 enhances μ-opioid receptor (MOR) binding compared to the simpler N-methyl group in this compound, illustrating how bulky substituents modulate receptor selectivity .

Agrochemical Analogues: Herbicidal Activity

Chloroacetamides are widely used as herbicides. Structural comparisons reveal how substituents impact degradation pathways and efficacy:

Key Insight : this compound’s shorter alkyl chain may reduce environmental persistence compared to Karsil, while the absence of methoxymethyl groups (as in alachlor) likely decreases herbicidal potency but improves biodegradability .

Pharmacological Analogues: Receptor Antagonism

Osanetant (SR-142,801), an NK-3 receptor antagonist, shares the N-methylacetamide motif but incorporates a complex piperidinyl-benzoyl group:

| Compound | Structure Highlights | Target Receptor | IC50/Activity | Reference |

|---|---|---|---|---|

| Osanetant | N-methylacetamide linked to benzoylpiperidine | NK-3 receptor | IC50 = 0.798 µM (rat Autotaxin) |

Key Insight : The dichlorophenyl group in this compound may confer distinct receptor interaction profiles compared to osanetant’s benzoylpiperidine moiety, emphasizing the role of aromatic substituents in receptor specificity .

Conformational and Crystallographic Comparisons

Crystal structure studies highlight conformational differences among dichlorophenyl acetamides:

Key Insight : The syn conformation of this compound’s N–H bond (relative to chloro substituents) may enhance crystal packing stability compared to anti-configured analogs .

Data Tables for Quick Reference

Biological Activity

N-(3,4-Dichlorophenyl)-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an N-methylacetamide moiety. Its structural characteristics suggest possible interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the dichlorophenyl group may enhance the compound's lipophilicity, facilitating its penetration through cell membranes and increasing bioavailability. Studies suggest that related compounds have shown efficacy against a range of bacterial and fungal pathogens.

3. Receptor Binding Affinity

Preliminary studies on related compounds have shown significant binding affinity for sigma receptors. For instance, a compound structurally similar to this compound exhibited high affinity for the sigma-1 receptor (Ki = 42 nM), indicating potential neuropharmacological applications .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with various receptors and pathways may contribute to its biological effects:

- Sigma Receptors : Compounds similar to this compound have been shown to selectively bind to sigma receptors, which are implicated in pain modulation and neuroprotection.

- Cell Membrane Interaction : The lipophilic nature of the dichlorophenyl group may facilitate interactions with cellular membranes, influencing permeability and bioavailability.

Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Isothiocyanatobenzamide | Isothiocyanate group | Anticancer activity |

| N-Methyl-N-(3-isothiocyanatophenyl)acetamide | Similar acetamide structure | Antimicrobial properties |

| 4-Dichlorobenzamide | Dichlorophenyl group | Analgesic effects |

Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties of acetamides found that derivatives similar to this compound showed significant inhibition against several bacterial strains, suggesting potential therapeutic applications in treating infections.

- Anticancer Research : In vitro studies on isothiocyanate derivatives demonstrated their capacity to induce apoptosis in cancer cell lines. These findings support further investigation into the anticancer potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.